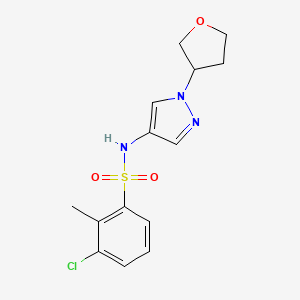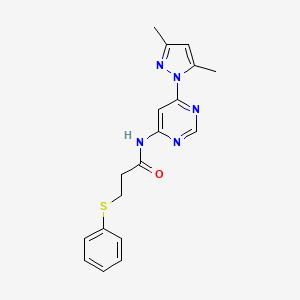
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学的研究の応用
Herbicidal Activity
N-substituted pyrazolopyrimidin derivatives have been researched for their herbicidal activity. A study by Liu & Shi (2014) discussed the synthesis of various aroxy-propanamides containing pyrimidine and thiadiazole rings. These compounds exhibited moderate to good selective herbicidal activity against specific plants like Brassica campestris L. at certain concentrations, highlighting the potential of such compounds in agricultural applications (Liu & Shi, 2014).
Insecticidal and Antibacterial Potential
Deohate & Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This study demonstrates the versatility of such compounds in pest control and microbial inhibition (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Properties
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. The study provided insights into the structure-activity relationship of these compounds, suggesting their potential in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antimicrobial Applications
Research by Kumar et al. (2014) synthesized pyrimidine pyrazole heterocycles and conducted antimicrobial studies. These compounds showed promising antibacterial activity against bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Aspergillus spp. The study underscores the potential use of these compounds in developing new antimicrobial agents (Kumar et al., 2014).
作用機序
Target of action
Compounds with a pyrazole structure are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, the targets of “N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide” could be related to these diseases.
Mode of action
The compound might interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to the death of the pathogen .
Biochemical pathways
The compound could affect various biochemical pathways related to the life cycle of the pathogens, such as DNA replication, protein synthesis, or metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and could influence its bioavailability. For example, the presence of the pyrazole ring might enhance its absorption and distribution in the body .
Result of action
The molecular and cellular effects of the compound’s action could include disruption of the pathogen’s life cycle, inhibition of its growth, or induction of its death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-10-14(2)23(22-13)17-11-16(19-12-20-17)21-18(24)8-9-25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVIRLNFNRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]prop-2-enamide](/img/structure/B2451949.png)
![3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2451950.png)


![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)
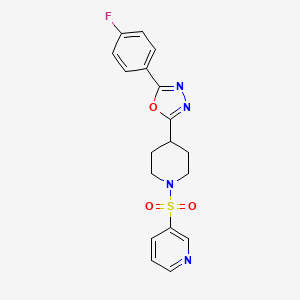
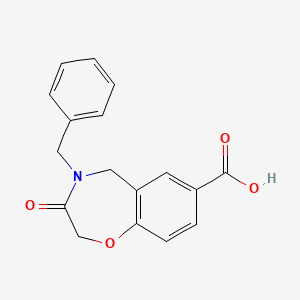

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)
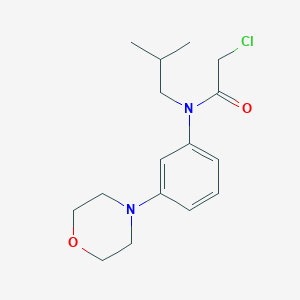
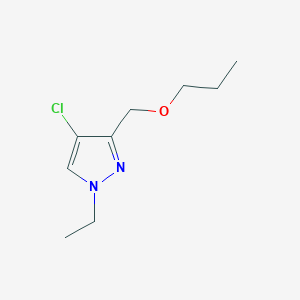
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)
